3-(异丁基磺酰)-1-(甲磺酰)吖啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

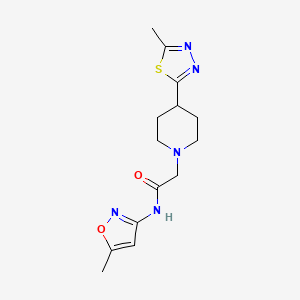

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenging molecule in chemical synthesis and biosynthesis .

Molecular Structure Analysis

Azetidine is a four-membered ring structure, which includes a basic secondary amine . This gives it high ring-strain energy, strong molecular rigidity, and satisfactory stability .Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For example, they can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .Physical And Chemical Properties Analysis

Azetidines are characterized by their high ring-strain energy, strong molecular rigidity, and satisfactory stability . These properties can influence their reactivity and the types of reactions they can participate in.科学研究应用

简介

化学化合物“3-(异丁基磺酰基)-1-(甲基磺酰基)氮杂环丁烷”在各种科学研究领域发挥着重要作用。它的应用范围从作为合成药物的关键中间体到参与基因表达和酶抑制的研究。以下是其科学研究应用的详细见解,不包括与药物使用、剂量和副作用相关的信息。

基因表达调控

与“3-(异丁基磺酰基)-1-(甲基磺酰基)氮杂环丁烷”相关的化合物的关键应用之一是基因表达的调控。例如,5-氮杂-2'-脱氧胞苷 (AzaD) 是一种相关化合物,可通过启动子去甲基化激活甲基化和沉默的基因。然而,研究表明,AzaD 对基因表达的影响超出了 DNA 去甲基化,它通过各种机制影响基因调控,包括一些独立于 DNA 去甲基化的机制。这突出了该化合物在基因表达的背景依赖性调控中的作用,这是患者对涉及此类化合物的治疗的不同反应的基础 (Seelan 等人,2018)。

用于治疗目的的酶抑制

与“3-(异丁基磺酰基)-1-(甲基磺酰基)氮杂环丁烷”同类的化合物已被探索其作为酶抑制剂的潜力,提供治疗益处。例如,可逆胆碱酯酶抑制剂作为对抗有机磷中毒的预处理剂显示出希望,表明此类化合物在接触有害物质的情况下增强治疗效果中的作用 (Lorke & Petroianu, 2018)。

药用和医学意义

磺酰基和磺酰胺基团是“3-(异丁基磺酰基)-1-(甲基磺酰基)氮杂环丁烷”等化合物的特征,以其药理特性而著称。这些基团有助于广泛的治疗应用,从抗菌到抗癌活性。超过 150 种 FDA 批准的药物具有基于硫 (SVI) 的部分,这突出了此类化合物在药物发现和治疗剂开发中的重要性 (Zhao 等人,2018)。

未来方向

The future research directions in the field of azetidines could involve exploring their biosynthetic pathways and discovering novel azetidine-containing natural products . Additionally, advancements in the polymerizations of azetidines could lead to the development of new macromolecular architectures .

属性

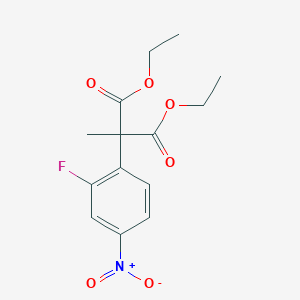

IUPAC Name |

3-(2-methylpropylsulfonyl)-1-methylsulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4S2/c1-7(2)6-15(12,13)8-4-9(5-8)14(3,10)11/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBGOHVWMLQSGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2713565.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2713567.png)

![ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713572.png)

![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2713579.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2713581.png)